N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide, commonly known as CB-03-01, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CB-03-01 belongs to the class of benzothiazole compounds and has been extensively studied for its anti-inflammatory and anti-androgenic properties.
Wirkmechanismus
CB-03-01 exerts its anti-androgenic effects by inhibiting the activity of 5-alpha reductase. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone, which is a more potent androgen. By inhibiting this enzyme, CB-03-01 reduces the levels of dihydrotestosterone, which in turn, reduces the adverse effects of androgen on the hair follicles.
Biochemical and Physiological Effects:
CB-03-01 has been shown to reduce the levels of dihydrotestosterone in the scalp, which is responsible for hair loss in men. In addition, CB-03-01 has been shown to have anti-inflammatory effects, which may also contribute to its therapeutic effects in the treatment of androgenetic alopecia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CB-03-01 is its high specificity for 5-alpha reductase type 1, which is the predominant isoform in the hair follicles. This specificity reduces the risk of systemic side effects, which is a major concern with other anti-androgenic drugs. However, one of the limitations of CB-03-01 is its relatively low potency, which may require higher doses for therapeutic efficacy.
Zukünftige Richtungen
CB-03-01 has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in the treatment of androgenetic alopecia. In addition, CB-03-01 may have potential applications in the treatment of other androgen-related disorders such as hirsutism and acne. Further research is needed to explore these potential applications and to optimize the pharmacological properties of CB-03-01.
Synthesemethoden
The synthesis of CB-03-01 involves the reaction of 5-chloro-6-methyl-1,3-benzothiazol-2-amine with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
CB-03-01 has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of CB-03-01 is in the treatment of androgenetic alopecia, also known as male pattern baldness. CB-03-01 has been shown to inhibit the activity of 5-alpha reductase, an enzyme that converts testosterone to dihydrotestosterone, which is responsible for hair loss in men.
Eigenschaften
IUPAC Name |
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c1-8-4-14-11(6-10(8)17)18-16(23-14)19-15(20)9-2-3-12-13(5-9)22-7-21-12/h2-6H,7H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZLXKCALRIUEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.